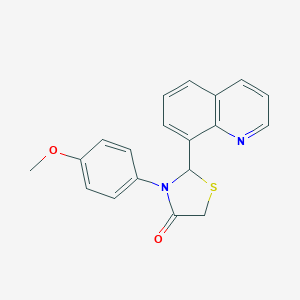
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as MPT, is a chemical compound that has been widely studied for its potential applications in scientific research. MPT is a triazolone derivative that exhibits potent pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
The exact mechanism of action of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory prostaglandins. This compound may also act by modulating the activity of ion channels in the nervous system, leading to its analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can reduce the levels of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models. Additionally, this compound has been shown to reduce the levels of oxidative stress markers and increase the activity of antioxidant enzymes. This compound has also been shown to have anticonvulsant effects and may have potential applications in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in high yields. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of this compound in laboratory experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, further studies could investigate the potential applications of this compound in the treatment of neurological disorders, such as epilepsy and neuropathic pain. Finally, studies could investigate the potential use of this compound as a lead compound for the development of new anti-inflammatory and analgesic drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its anti-inflammatory, analgesic, and antipyretic effects make it a potential candidate for the treatment of pain and inflammation. While there are still limitations to the use of this compound in laboratory experiments, further research could lead to the development of new drugs and treatments for a variety of conditions.
Synthesemethoden
The synthesis of 2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to form this compound. This synthesis method has been reported in several studies and has been shown to produce high yields of this compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been shown to have analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-8-3-5-9(6-4-8)13-7-11-12(2)10(13)14/h3-7H,1-2H3 |
InChI-Schlüssel |
XRBXPIMJKHVDAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NN(C2=O)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=NN(C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


![N-{[2-(benzyloxy)naphthalen-1-yl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259390.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259391.png)


![6-Chloro-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B259396.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B259399.png)
![6-Amino-4-(4-tert-butylphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259402.png)
![N-[1-(furan-2-yl)-3-methylbut-3-enyl]-N-phenylacetamide](/img/structure/B259405.png)